

# An In-depth Technical Guide to the Physicochemical Properties of (-)-Chloroquine Phosphate

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## Compound of Interest

Compound Name: (-)-Chloroquine

Cat. No.: B1216494

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This technical guide provides a comprehensive overview of the core physicochemical properties of **(-)-Chloroquine** phosphate, an active pharmaceutical ingredient (API) with significant applications in medicine. The following sections detail quantitative data, experimental methodologies for their determination, and visual representations of relevant workflows and mechanisms to support research and development activities.

## Core Physicochemical Data

The fundamental physicochemical characteristics of Chloroquine phosphate are summarized below. These parameters are critical for formulation development, quality control, and understanding the drug's behavior in biological systems.

Table 1: General Physicochemical Properties of Chloroquine Phosphate

Property	Value	Reference
Molecular Formula	$C_{18}H_{26}ClN_3 \cdot 2H_3PO_4$	[1]
Molecular Weight	515.9 g/mol	[1][2]
CAS Number	50-63-5	[1]
Appearance	White or slightly yellow, odorless crystalline powder	
Melting Point	192-198 °C; ~200 °C (decomposes)	
pKa (for Chloroquine base at 20 °C)	8.1 and 10.2; 8.4 and 10.8	

Table 2: Solubility Profile of Chloroquine Phosphate

Solvent	Solubility	pH of 10% Aqueous Solution	Reference
Water	50 mg/mL; 100 mg/mL; Freely soluble	3.5-4.5	
Ethanol	Practically insoluble; <1 mg/mL	-	
Chloroform	Practically insoluble	-	
Ether	Practically insoluble	-	
Benzene	Practically insoluble	-	
DMSO	<1 mg/mL	-	
DMF	$3.781 \times 10^{-5}$ (mole fraction) at 313.15 K	-	

Table 3: Spectroscopic Data for Chloroquine Phosphate

Technique	Parameter	Value (in 0.01 M HCl)	Reference
UV-Vis Spectroscopy	Extinction Coefficient ( $\epsilon$ M)	15 (257 nm), 16.6 (329 nm), 18.9 (343 nm)	
UV-Vis Spectroscopy	$\lambda_{\text{max}}$	342 nm (in 0.1 M HCl); 343 nm (in water)	

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for key analytical procedures.

The saturation shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.

Protocol:

- **Preparation:** Add an excess amount of Chloroquine phosphate solid to a stoppered flask or vial containing a known volume of the desired aqueous medium (e.g., purified water, buffers at various pH levels). It is crucial to add enough solid to form a suspension without significantly altering the properties of the medium.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g.,  $37 \pm 1$  °C for biopharmaceutical studies) for a predetermined period until equilibrium is reached. Preliminary tests can establish the time required to reach equilibrium, which is often achieved when solubility measurements become constant over time.
- **Phase Separation:** After equilibration, separate the solid and liquid phases. This can be achieved by allowing the suspension to settle and then carefully withdrawing the supernatant, or by centrifugation or filtration.

- **Quantification:** Analyze the concentration of the dissolved Chloroquine phosphate in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Replication:** It is recommended to perform a minimum of three replicate determinations at each condition to ensure the reliability of the results.

Potentiometric titration is a common and straightforward method for determining the acid dissociation constants (pKa) of ionizable drugs.

Protocol:

- **System Calibration:** Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
- **Sample Preparation:** Prepare a solution of Chloroquine phosphate of a known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.
- **Inert Atmosphere:** Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide and oxygen, which could interfere with the titration.
- **Titration:** Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug).
- **Data Recording:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
- **Data Analysis:** Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the resulting sigmoid titration curve. For robust data, performing at least three titrations is recommended.

UV-Vis spectrophotometry is a rapid and cost-effective method for the quantitative analysis of Chloroquine phosphate, based on its absorbance of ultraviolet and visible light.

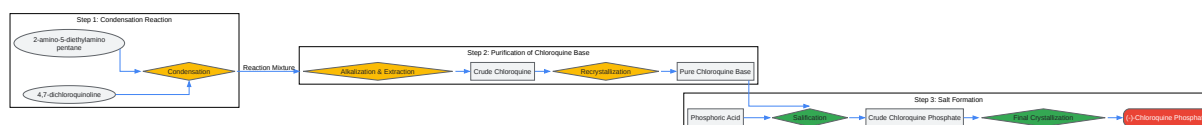
#### Protocol:

- **Instrument Setup:** Use a calibrated UV-Vis spectrophotometer equipped with matched quartz cells.
- **Solvent Selection:** Prepare solutions using a solvent in which Chloroquine phosphate is soluble and that is transparent in the wavelength range of interest. A common solvent is 0.1 M hydrochloric acid (HCl).
- **Wavelength Determination ( $\lambda_{\text{max}}$ ):** Prepare a dilute solution of Chloroquine phosphate and scan across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For Chloroquine phosphate in 0.1 M HCl, the  $\lambda_{\text{max}}$  is approximately 342 nm.
- **Calibration Curve:** Prepare a series of standard solutions of Chloroquine phosphate of known concentrations. Measure the absorbance of each standard at the determined  $\lambda_{\text{max}}$ , using the solvent as a blank. Plot absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this plot should be linear over a specific concentration range.
- **Sample Analysis:** Prepare the unknown sample solution and measure its absorbance at  $\lambda_{\text{max}}$ . Use the calibration curve to determine the concentration of Chloroquine phosphate in the sample.

## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to Chloroquine phosphate.

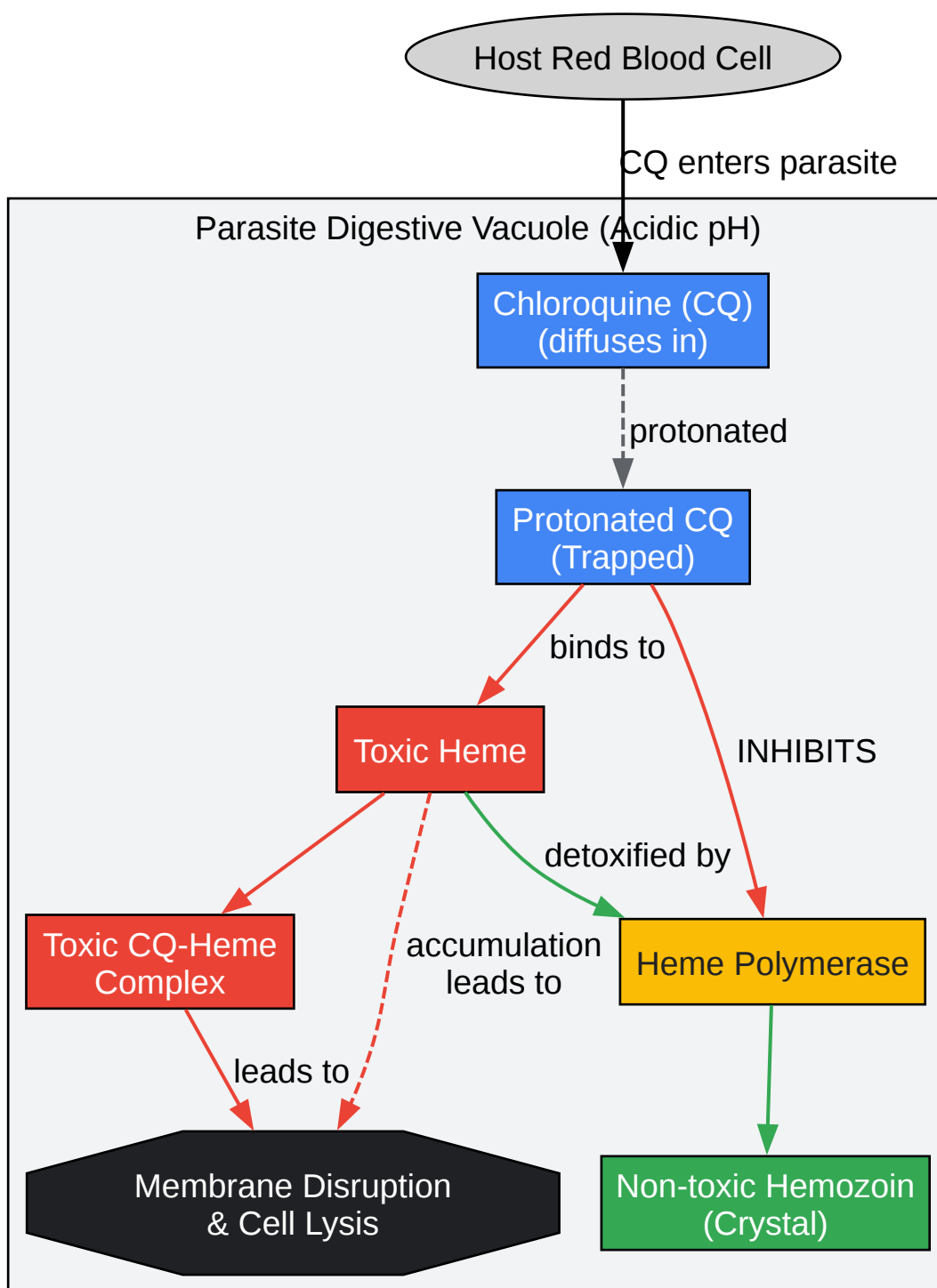
This diagram outlines the primary steps involved in the chemical synthesis of Chloroquine phosphate from its precursors.



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Caption: A simplified workflow for the synthesis of Chloroquine Phosphate.

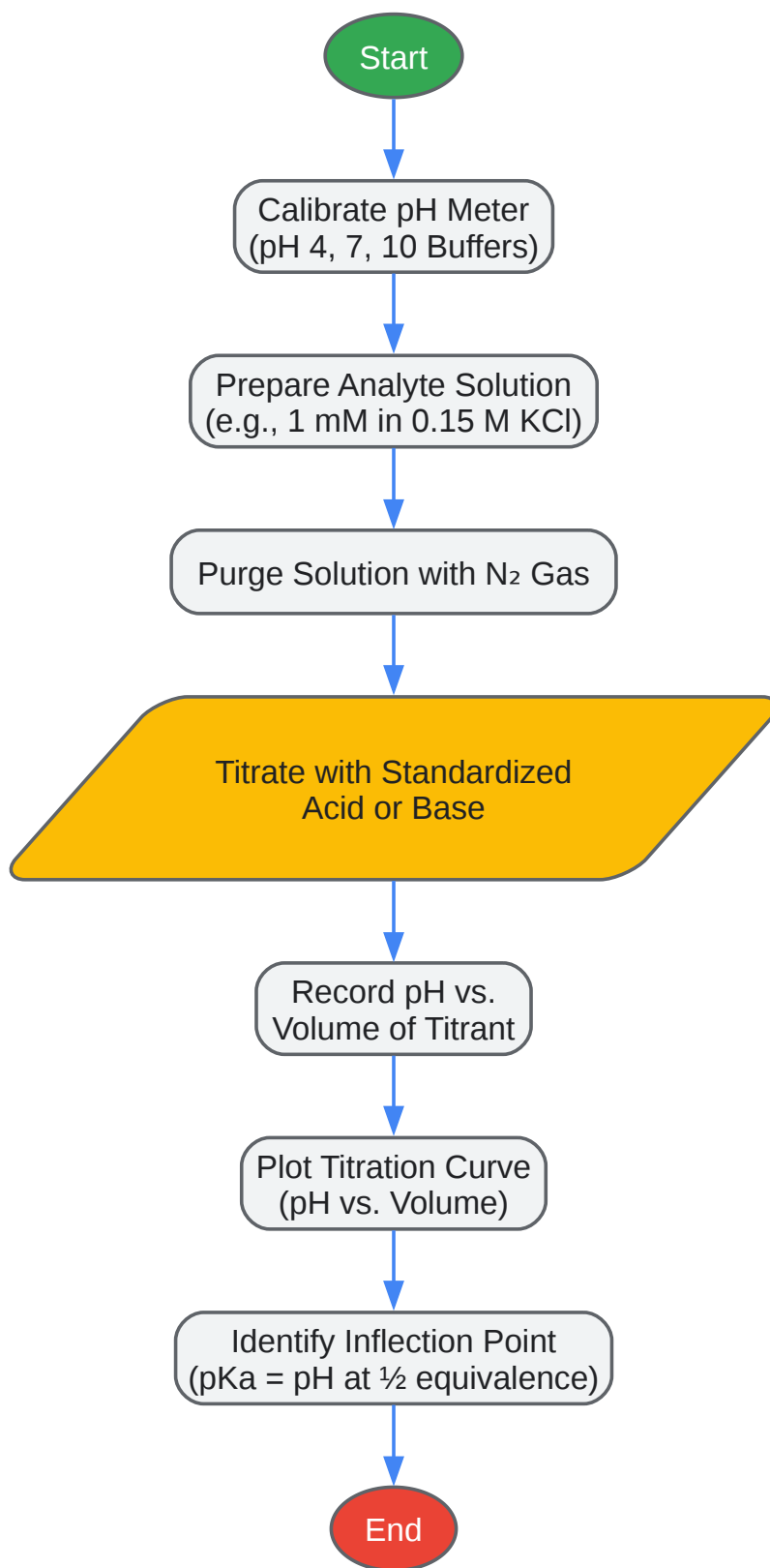
This diagram illustrates the proposed mechanism by which Chloroquine exerts its antimalarial effect within the parasite's digestive vacuole.



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Caption: Chloroquine inhibits hemozoin formation, leading to toxic heme buildup in malaria parasites.

This flowchart provides a logical sequence for determining the pKa of a substance using potentiometric titration.



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Caption: A generalized workflow for pKa determination via potentiometric titration.

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## References

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